molecular formula C17H18N4O4 B14539510 4-{(E)-[(2,4-Dinitrophenyl)methylidene]amino}-N,N-diethylaniline CAS No. 62037-40-5

4-{(E)-[(2,4-Dinitrophenyl)methylidene]amino}-N,N-diethylaniline

Cat. No.: B14539510
CAS No.: 62037-40-5
M. Wt: 342.35 g/mol
InChI Key: HONLNHYRSREKKG-UHFFFAOYSA-N
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Description

4-{(E)-[(2,4-Dinitrophenyl)methylidene]amino}-N,N-diethylaniline is a synthetic organic compound characterized by the presence of a dinitrophenyl group and a diethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[(2,4-Dinitrophenyl)methylidene]amino}-N,N-diethylaniline typically involves the condensation reaction between 2,4-dinitrobenzaldehyde and N,N-diethylaniline. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[(2,4-Dinitrophenyl)methylidene]amino}-N,N-diethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-{(E)-[(2,4-Dinitrophenyl)methylidene]amino}-N,N-diethylaniline has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{(E)-[(2,4-Dinitrophenyl)methylidene]amino}-N,N-diethylaniline involves its interaction with specific molecular targets and pathways. The compound’s dinitrophenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and result in various biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(E)-[(2,4-Dinitrophenyl)methylidene]amino}-N,N-dimethylaniline
  • 4-{(E)-[(2,4-Dinitrophenyl)methylidene]amino}-N,N-diisopropylaniline
  • 4-{(E)-[(2,4-Dinitrophenyl)methylidene]amino}-N,N-dipropylaniline

Uniqueness

4-{(E)-[(2,4-Dinitrophenyl)methylidene]amino}-N,N-diethylaniline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties The presence of the diethylaniline moiety enhances its solubility and reactivity compared to similar compounds with different alkyl groups

Properties

CAS No.

62037-40-5

Molecular Formula

C17H18N4O4

Molecular Weight

342.35 g/mol

IUPAC Name

4-[(2,4-dinitrophenyl)methylideneamino]-N,N-diethylaniline

InChI

InChI=1S/C17H18N4O4/c1-3-19(4-2)15-9-6-14(7-10-15)18-12-13-5-8-16(20(22)23)11-17(13)21(24)25/h5-12H,3-4H2,1-2H3

InChI Key

HONLNHYRSREKKG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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